molecular formula C17H18O4 B177848 (E)-4-(3,4,5-Trimethoxystyryl)phenol CAS No. 116519-00-7

(E)-4-(3,4,5-Trimethoxystyryl)phenol

Cat. No. B177848
CAS RN: 116519-00-7
M. Wt: 286.32 g/mol
InChI Key: PGNACKMMQGBVTN-SNAWJCMRSA-N
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Description

“(E)-4-(3,4,5-Trimethoxystyryl)phenol” is a chemical compound with the CAS Number: 116519-00-7. It has a molecular weight of 286.33 and its molecular formula is C17H18O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18O4/c1-19-15-10-13 (11-16 (20-2)17 (15)21-3)5-4-12-6-8-14 (18)9-7-12/h4-11,18H,1-3H3/b5-4+ .


Physical And Chemical Properties Analysis

“(E)-4-(3,4,5-Trimethoxystyryl)phenol” is a solid substance. It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Antioxidant and Adsorption Properties

(E)-4-(3,4,5-Trimethoxystyryl)phenol, as part of polyphenols, exhibits significant antioxidant activities. Its structure, including gallol groups, contributes to these properties. Zhan, Ejima, and Yoshie (2016) synthesized gallol-functionalized polymers demonstrating higher antioxidant activities than catechol-functionalized polymers, highlighting the potential of such compounds in applications requiring antioxidant properties (Zhan, Ejima & Yoshie, 2016).

Synthesis of Stilbene Derivatives

Baolin et al. (2007) focused on synthesizing new 4’-O-substituted derivatives of 3,4,5-trimethoxy-4’-hydroxystilbene, revealing insights into the crystal structure of these compounds. This synthesis is important for understanding the structural and chemical properties of similar phenolic compounds (Baolin, Jian, Xiquan, Yitian & Huaiming, 2007).

Biological and Electrochemical Evaluation of Schiff Bases

Shabbir et al. (2016) investigated novel ON donor Schiff bases, where one of the compounds was synthesized using a structure similar to (E)-4-(3,4,5-Trimethoxystyryl)phenol. This study provided insights into the biological activities and electrochemical behavior of these compounds, essential for understanding their potential applications (Shabbir, Akhter, Ahmad, Ahmed, Ismail, Mirza, McKee & Bolte, 2016).

Characterization of Polyphenol Compounds

Chen et al. (2009) characterized polyphenol compounds in Parthenocissus laetevirens, including (E)-4-(3,4,5-Trimethoxystyryl)phenol. This research is crucial for understanding the chemical makeup and potential applications of these polyphenols (Chen, He, Mao, Sun & Pan, 2009).

Safety and Hazards

This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11,18H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNACKMMQGBVTN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3,4,5-Trimethoxystyryl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques were used to identify and characterize (E)-4-(3,4,5-Trimethoxystyryl)phenol in Parthenocissus laetevirens?

A1: The researchers utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/(-)ESI-MSn) to analyze polyphenol compounds in Parthenocissus laetevirens. [] Specifically, the presence of a characteristic fragment, C2H2O (42 Da), in the mass spectra, indicated the presence of a resorcinol ring. This fragment, along with comparison to reference standards, confirmed the identification of (E)-4-(3,4,5-Trimethoxystyryl)phenol. [] Further structural confirmation of the fragments was achieved using FTICR-MSn. []

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